5,7-Dimethoxyflavone (5,7-DMF) is a natural flavone found in various plants, including Kaempferia parviflora, Piper caninum, and Leptospermum scoparium [, , ]. It is characterized by two methoxy groups at positions 5 and 7 on the flavone backbone. 5,7-DMF has garnered significant attention in scientific research due to its wide array of biological activities, including anti-inflammatory, antioxidant, cardioprotective, chemopreventive, and chemosensitizing properties [].
5,7-Dimethoxyflavone is a naturally occurring flavonoid primarily found in the rhizomes of Kaempferia parviflora, a plant known for its medicinal properties. This compound has garnered attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer effects. As a flavonoid, it belongs to a class of polyphenolic compounds characterized by their diverse biological activities.
5,7-Dimethoxyflavone is classified under the flavonoid category, specifically as a methoxyflavone. It is derived from the plant Kaempferia parviflora, commonly known as black ginger. This plant is traditionally used in Southeast Asian medicine for various ailments, and its extracts are rich in flavonoids, including 5,7-dimethoxyflavone .
The synthesis of 5,7-dimethoxyflavone can be achieved through several methods:
The molecular formula of 5,7-dimethoxyflavone is with a molar mass of approximately 284.31 g/mol. Its structure features two methoxy groups located at positions 5 and 7 on the flavone backbone. The structural representation can be described as follows:
5,7-Dimethoxyflavone undergoes various chemical reactions typical of flavonoids:
These reactions are essential for understanding the compound's stability and potential modifications for enhanced therapeutic effects .
The mechanism of action of 5,7-dimethoxyflavone is multifaceted:
These properties influence its application in pharmacological formulations and research settings .
5,7-Dimethoxyflavone has several promising applications in scientific research:
Research continues to expand on these applications, highlighting the compound's versatility in medicinal chemistry and therapeutic development .
5,7-Dimethoxyflavone (DMF), chemically designated as C₁₇H₁₄O₄ (molecular weight: 282.29 g/mol), belongs to the flavone subclass of flavonoids characterized by a 15-carbon skeleton arranged as C6–C3–C6. This structure comprises two aromatic rings (A and B) connected by a heterocyclic pyran ring (C) [1]. The defining molecular feature of DMF is the presence of two methoxy (–OCH₃) groups attached at the C5 and C7 positions of the A-ring, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry [1] [7]. These substituents replace the hydroxyl groups found in its unmethylated analog, chrysin (5,7-dihydroxyflavone), fundamentally altering its electronic properties and biological interactions.
Methylation at C5 and C7 positions enhances the compound’s lipophilicity, measured by a higher partition coefficient (log P) compared to hydroxylated flavones. For example, DMF exhibits a log P of ~2.8, whereas chrysin (log P ~2.3) demonstrates greater polarity due to hydrogen-bonding capacity [7]. This structural modification shields the molecule from rapid phase II metabolism (glucuronidation/sulfation), significantly extending its metabolic half-life in vivo [7]. The methoxy groups also influence the molecule’s planarity and electronic distribution, potentially optimizing its binding affinity to biological targets like cytochrome P450 enzymes (CYP3A) and Breast Cancer Resistance Protein (BCRP/ABCG2) [4].
Property | Value/Description | Method/Reference |
---|---|---|
Chemical Formula | C₁₇H₁₄O₄ | PubChem CID 88881 [1] |
Molecular Weight | 282.29 g/mol | [4] |
Methoxy Group Positions | C5, C7 (Ring A) | NMR [5] |
Log P (Partition Coefficient) | ~2.8 | Computational [7] |
Key Functional Targets | CYP3A11, CYP3A25, BCRP | Inhibitor assays [4] |
Despite its therapeutic potential, DMF faces significant bioavailability limitations due to inherent hydrophobicity. The compound’s aqueous solubility is exceptionally low (≤0.01 mg/mL), as confirmed by ultraviolet-visible (UV-Vis) spectroscopy and dissolution testing [6] [9]. This arises from its crystalline structure and non-polar surface, limiting dissolution in gastrointestinal fluids. Consequently, oral administration of unmodified DMF results in negligible plasma concentrations, as observed in rat studies where free DMF was undetectable in systemic circulation following oral dosing [7].
Stability studies indicate that DMF resists chemical degradation under physiological pH (1.2–7.4) but precipitates rapidly in aqueous buffers, complicating in vitro bioactivity assessments [5] [9]. This precipitation reduces effective drug concentration in cell-based assays, artificially dampening observed potency. For instance, non-complexed DMF shows unreliable inhibitory activity against enzymes like butyrylcholinesterase due to inconsistent solubility in assay buffers [5]. The hydrophobic nature also hinders diffusion across intestinal epithelial barriers, evidenced by low apparent permeability (P<0.05 app) in Caco-2 cell monolayers—a model for human intestinal absorption [7] [9].
To overcome solubility barriers, cyclodextrin (CD) inclusion complexes have emerged as a leading formulation strategy. CDs are cyclic oligosaccharides with hydrophilic exteriors and hydrophobic cavities that encapsulate poorly soluble molecules like DMF, forming non-covalent host-guest complexes [5] [9]. Studies demonstrate that complexation with 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) achieves the most significant improvements:
Bioactivity Enhancement: Complexed DMF exhibits significantly higher in vitro efficacy. For example, the DMF-HPβ-CD complex shows a 2.7-fold lower IC₅₀ (half-maximal inhibitory concentration) against butyrylcholinesterase than non-complexed DMF due to inhibited precipitation [5]. This aligns with findings for other cyclodextrin-flavone complexes (e.g., cirsiliol-β-CD), where solubility gains directly potentiate antitumor activity [3].
Table 2: Cyclodextrin Complexation Efficacy for 5,7-Dimethoxyflavone
Complexation Type | Solubility Increase | Key Characterization Methods | Bioactivity Enhancement |
---|---|---|---|
HPβ-CD (1:1 molar ratio) | 361.8-fold | NMR, FTIR, XRD, DSC [5] | 2.7× higher BChE inhibition [5] |
β-CD | 2.1-fold (cirsiliol analog) | UV-Vis, SEM, NMR [3] | 1.5× higher antitumor activity [3] |
These advancements position cyclodextrin complexation as a critical tool for unlocking DMF’s therapeutic potential in diseases involving metabolic dysregulation, inflammation, and cancer [3] [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7